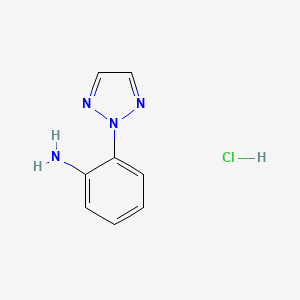

2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

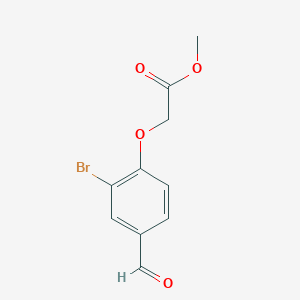

“2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride” is a compound with the CAS Number: 2089277-30-3 . It has a molecular weight of 196.64 and is typically stored at room temperature . The compound is usually in powder form .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis

The InChI code for the compound is 1S/C8H8N4.ClH/c9-7-3-1-2-4-8(7)12-10-5-6-11-12;/h1-6H,9H2;1H . This indicates the presence of a triazole ring in the structure.Chemical Reactions Analysis

The compound is part of the 1,2,3-triazole class of compounds, which are known for their stability against hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . They can form hydrogen bonding and bipolar interactions, allowing them to interact with biomolecular targets and improve solubility .Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 196.64 .Applications De Recherche Scientifique

Ruthenium-catalyzed C–H Amidation

One of the significant applications of 2-(2H-1,2,3-triazol-2-yl)aniline derivatives is in the field of organic synthesis, particularly in ruthenium-catalyzed intermolecular C–H amidation of arenes with sulfonyl azides. This process enables the formation of C–N bonds, producing N2 gas as the sole byproduct and demonstrating an environmentally benign protocol for synthesizing these derivatives with moderate to excellent yields (Xiaoyu Wang et al., 2016).

Supramolecular and Coordination Chemistry

2-(2H-1,2,3-triazol-2-yl)aniline and its derivatives have been extensively studied for their supramolecular interactions, enabling applications in supramolecular and coordination chemistry. The nitrogen-rich triazole features a highly polarized carbon atom, facilitating complexation of anions through hydrogen and halogen bonding. This characteristic has led to successful applications in anion recognition, catalysis, and photochemistry, significantly expanding the scope of click chemistry beyond its initial purposes (B. Schulze & U. Schubert, 2014).

Photoluminescence in Copper(I) Complexes

The incorporation of amido-triazole and diphosphine ligands in heteroleptic copper(I) complexes has been investigated for their photoluminescent properties. These complexes exhibit long-lived photoluminescence with colors ranging from yellow to red-orange in various states, showcasing potential applications in lighting and display technologies (Gerald F. Manbeck et al., 2011).

Chemical Sensors and Corrosion Inhibitors

2-(2H-1,2,3-triazol-2-yl)aniline derivatives have also found applications as chemical sensors and corrosion inhibitors. Their ability to form stable complexes and interact with metal ions makes them suitable for detecting specific chemicals or ions in various environments. Additionally, their potential to act as corrosion inhibitors can provide significant benefits in protecting metals and alloys from degradation (D. Daoud et al., 2014).

Multidentate Ligand Synthesis

The synthesis of multidentate ligands incorporating 2-(2H-1,2,3-triazol-2-yl)aniline derivatives has been explored for coordination with rhenium cores. These ligands exhibit a high affinity for rhenium and technetium cores, suggesting potential applications in radiopharmaceuticals and imaging (Jin-hui Wang et al., 2017).

Mécanisme D'action

Mode of Action

It is known that the compound can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Action Environment

The action, efficacy, and stability of 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride can be influenced by various environmental factors These factors can include pH, temperature, and the presence of other molecules in the environment

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-(triazol-2-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.ClH/c9-7-3-1-2-4-8(7)12-10-5-6-11-12;/h1-6H,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEBMOZZTDMUSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2N=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089277-30-3 |

Source

|

| Record name | 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-bromo-2-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2859771.png)

![N-cyclohexyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2859772.png)

![5-fluoro-2-methyl-3-[2-(1H-tetrazol-1-yl)ethyl]-1H-indole](/img/structure/B2859773.png)

![8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859775.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2859776.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2859786.png)

![(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2859789.png)